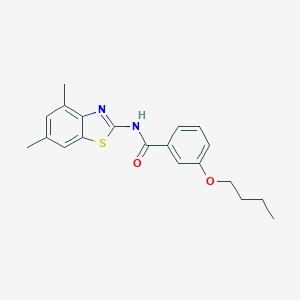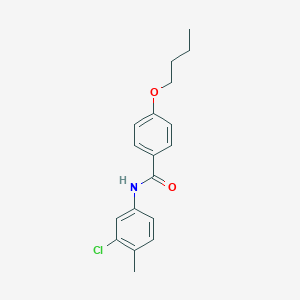![molecular formula C27H24N2O3 B343162 (1E,2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE](/img/structure/B343162.png)
(1E,2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE is a complex organic compound that features a combination of benzodioxole and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE typically involves a multi-step process. One common method includes the following steps:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the benzoxazole moiety: This involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative.
Coupling of the two moieties: The final step involves the coupling of the benzodioxole and benzoxazole moieties through a propenylidene linker under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1E,2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(1E,2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (1E,2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(1,3-benzodioxol-5-yl)-2-propenylidene]-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amine
- **N-[3-(1,3-benzodioxol-5-yl)-2-propenylidene]-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]amine
Uniqueness
(1E,2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]PROP-2-EN-1-IMINE is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with specific molecular targets compared to similar compounds.
Properties
Molecular Formula |
C27H24N2O3 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine |
InChI |
InChI=1S/C27H24N2O3/c1-27(2,3)20-9-7-19(8-10-20)26-29-22-16-21(11-13-23(22)32-26)28-14-4-5-18-6-12-24-25(15-18)31-17-30-24/h4-16H,17H2,1-3H3/b5-4+,28-14? |
InChI Key |
VNDYLDBDHQIQJO-DQVYDLFNSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC=CC4=CC5=C(C=C4)OCO5 |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=C/C=C/C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC=CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-naphthamide](/img/structure/B343081.png)
![3-nitro-4-methoxy-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B343082.png)
![2-bromo-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B343085.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B343087.png)

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-butoxybenzamide](/img/structure/B343089.png)
![2-{3-[({5-Nitro-2-furyl}methylene)amino]-4-methylphenyl}-5-methyl-1,3-benzoxazole](/img/structure/B343090.png)
![(6Z)-4-benzyl-2-bromo-6-[[3-(5-methyl-1,3-benzoxazol-2-yl)anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B343092.png)
![(6Z)-4-benzyl-2-bromo-6-[(4-morpholin-4-ylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B343093.png)
![N-{3-[(3-chlorobenzoyl)amino]phenyl}-3,5-bisnitro-4-methylbenzamide](/img/structure/B343094.png)
![(6Z)-4-benzyl-6-[[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)anilino]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B343098.png)
![4-butoxy-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B343100.png)

![5-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B343103.png)
